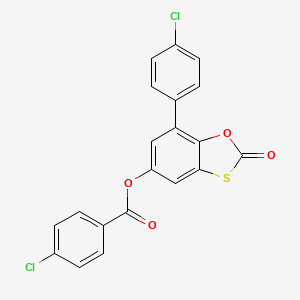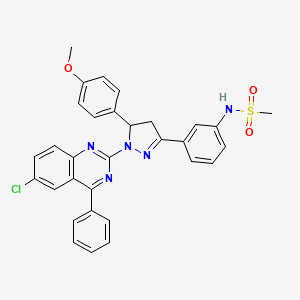
N-(3-(1-(6-chloro-4-phenylquinazolin-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(1-(6-chloro-4-phenylquinazolin-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C31H26ClN5O3S and its molecular weight is 584.09. The purity is usually 95%.
BenchChem offers high-quality N-(3-(1-(6-chloro-4-phenylquinazolin-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(1-(6-chloro-4-phenylquinazolin-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Modification Techniques
- Rapid Microwave-assisted Cleavage of Methyl Phenyl Ethers : A study by Fredriksson and Stone-Elander (2002) presents a microwave-enhanced method for the rapid demethylation of methyl phenyl ethers using methanesulfonic acid. This technique is significant for synthesizing precursor compounds and for post-labeling deprotections of hydroxyl-containing aromatic rings, potentially relevant to the chemical modifications of compounds similar to the one (Fredriksson & Stone-Elander, 2002).
Structural and Biological Activity Studies
- Synthesis and Characterization of Quinazoline Derivatives : Rahman et al. (2014) synthesized N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl), substituted benzene sulfonamide derivatives to explore their pharmacological activities. The study suggests potential applications in developing diuretic and antihypertensive agents, indicating the relevance of quinazoline and sulfonamide derivatives in medicinal chemistry (Rahman et al., 2014).
Catalysis and Reaction Mechanisms
- Efficient Biomimetic Hydroxylation Catalysis : Wilfer et al. (2015) discuss the use of bis(pyrazolyl)methane ligands in catalysis that mimics the activity of the enzyme tyrosinase. This study highlights the utility of specific ligand structures in catalyzing the hydroxylation of phenols, demonstrating the broader applicability of similar compounds in biomimetic catalysis (Wilfer et al., 2015).
Molecular Interactions and Structural Analysis
- Structural Study of Nimesulidetriazole Derivatives : Dey et al. (2015) provide insights into the crystal structures of nimesulidetriazole derivatives, examining intermolecular interactions. This research is pertinent for understanding the structural features and potential interactions of complex molecules, including those related to the specified compound (Dey et al., 2015).
properties
IUPAC Name |
N-[3-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26ClN5O3S/c1-40-25-14-11-20(12-15-25)29-19-28(22-9-6-10-24(17-22)36-41(2,38)39)35-37(29)31-33-27-16-13-23(32)18-26(27)30(34-31)21-7-4-3-5-8-21/h3-18,29,36H,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKFUPBZHPCAHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CC(=CC=C6)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1-(6-chloro-4-phenylquinazolin-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

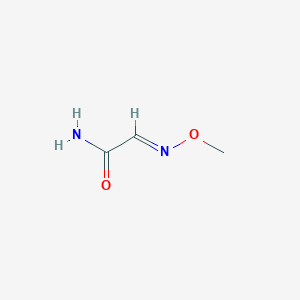




![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methoxyphenyl)pentanedinitrile](/img/structure/B2935009.png)
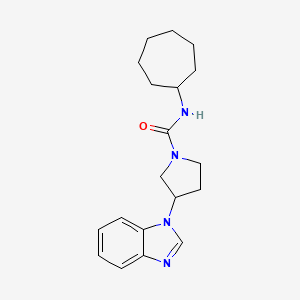
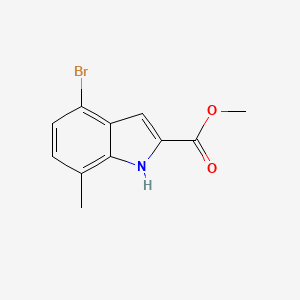
![6-(3,4-Dichlorophenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine](/img/structure/B2935014.png)


![N-(furan-2-ylmethyl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/structure/B2935019.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2935020.png)
